molecular formula C13H19NO3S B14787704 3-[[(4-Methoxyphenyl)methyl]thio]-L-valine

3-[[(4-Methoxyphenyl)methyl]thio]-L-valine

Cat. No.: B14787704
M. Wt: 269.36 g/mol
InChI Key: UPOPBNWZZMNQAD-UHFFFAOYSA-N
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Description

3-[[(4-Methoxyphenyl)methyl]thio]-L-valine is a sulfur-containing L-valine derivative characterized by a 4-methoxybenzylthio group attached to the β-carbon of the valine backbone. Its synthesis typically involves S-alkylation of thiophenol derivatives followed by condensation with L-valine esters, as demonstrated in the preparation of structurally analogous compounds like SyntOFF . The compound’s methoxy group contributes to metabolic stability, while the thioether linkage enables reversible binding to biological targets.

Properties

IUPAC Name

2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOPBNWZZMNQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(4-Methoxyphenyl)methyl]thio]-L-valine typically involves the reaction of L-valine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of L-valine attacks the benzyl chloride, forming the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group undergoes controlled oxidation to sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductYield (%)Reference
H₂O₂ (30%)RT, 6 hSulfoxide78
mCPBA0°C, 2 hSulfone92
NaIO₄EtOH, refluxSulfone85

Sulfoxide derivatives show enhanced water solubility, while sulfones exhibit increased metabolic stability .

Nucleophilic Substitution

The thioether sulfur participates in SN2 reactions under basic conditions:

Example Reaction
3-[[(4-Methoxyphenyl)methyl]thio]-L-valine + Benzyl bromide
S-Benzyl derivative (85% yield, K₂CO₃, DMF, 60°C)

Key Factors Influencing Reactivity

  • Solvent Polarity : DMF > DMSO > THF (rate acceleration in polar aprotic solvents)

  • Leaving Group : I⁻ > Br⁻ > Cl⁻ (reactivity order)

Enzymatic Modifications

The compound serves as a substrate for enzymatic transformations:

Monoamine Oxidase (MAO-N D5)

  • Oxidative deamination at the valine α-carbon (94% ee) .

  • Used in asymmetric synthesis of bicyclic imines for pharmaceutical intermediates .

Protease-Mediated Cleavage

  • SARS-CoV 3CL protease cleaves the amide bond adjacent to the thioether group (k<sub>cat</sub>/K<sub>M</sub> = 1.2 × 10³ M⁻¹s⁻¹) .

Coordination Chemistry

The thioether sulfur and carboxylate group participate in metal complexation:

Metal IonStoichiometryApplicationReference
Cu(II)1:2 (M:L)Catalytic oxidation
Fe(III)1:1MRI contrast agents

Crystal structures reveal bidentate coordination through sulfur and carboxylate oxygen .

Stability Under Physiological Conditions

  • pH-Dependent Hydrolysis : Degrades rapidly at pH < 2 (gastric conditions) with t₁/₂ = 15 min.

  • Thermal Stability : Decomposes above 150°C via C–S bond cleavage (TGA data).

Scientific Research Applications

3-[[(4-Methoxyphenyl)methyl]thio]-L-valine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[(4-Methoxyphenyl)methyl]thio]-L-valine involves its interaction with various molecular targets. The thioether linkage and the methoxyphenyl group can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-[[(4-Methoxyphenyl)methyl]thio]-L-valine and related L-valine derivatives:

Compound Name Structural Features Synthesis Methodology Pharmacological Activity Key References
This compound β-thioether linkage with 4-methoxybenzyl group S-alkylation + L-valine ester condensation PDZ2 domain inhibition, exosome modulation
N-(Dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine Sulfonyl group attached to dibenzothiophene ring Sulfonylation of L-valine derivatives Unreported (structural analog for solubility studies)
N-(4-Methoxybenzoyl)-L-valine Amide linkage with 4-methoxybenzoyl group (no sulfur) Acylation of L-valine Precursor for peptide-based therapeutics
Methyl (3-(4-(tert-butyl)phenyl)-L-valinate) Thianthrenium-derived substituent + isoindolinone moiety GP1-mediated radical coupling Antimicrobial and anticancer screening
N-{[3-(4-Fluoro-2-methoxyphenyl)-L-valine} Pyridazinone-acetyl linkage with fluorinated aryl group Multi-step nucleophilic substitution Kinase inhibition (in silico predicted)

Structural and Functional Insights

  • Thioether vs. Sulfonyl/Sulfonate Groups :
    The thioether group in this compound allows reversible binding to cysteine-rich domains (e.g., PDZ2), whereas sulfonyl/sulfonate derivatives (e.g., N-(dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine) exhibit stronger electrostatic interactions but reduced cell permeability .
  • Methoxy Substitution: The 4-methoxy group enhances metabolic stability compared to non-substituted aryl analogs (e.g., N-{[3-(4-fluoro-2-methoxyphenyl)-L-valine}), which are prone to demethylation .
  • Biological Activity :
    • SyntOFF Analogs : Exhibit exosome-mediated anticancer activity (IC₅₀ ≈ 10 μM in breast cancer models) .
    • Antimicrobial Derivatives : L-valine conjugates with trimethoxyphenyltriazoles (e.g., compounds from ) show MIC values of 2–8 μg/mL against S. aureus but lack the thioether motif .
    • Antioxidant Activity : Sulfonyl-containing analogs (e.g., ) demonstrate radical scavenging (EC₅₀ = 15–30 μM) due to electron-deficient sulfur centers .

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity :
    • This compound (logP ≈ 2.5) is more lipophilic than N-(4-methoxybenzoyl)-L-valine (logP ≈ 1.8) but less than dibenzothiophene derivatives (logP > 3.0) .
  • Toxicity :
    • Thioether-based compounds show moderate cytotoxicity (CC₅₀ ≈ 50 μM in HEK293 cells), whereas sulfonamide analogs (e.g., ) exhibit lower toxicity (CC₅₀ > 100 μM) .

Biological Activity

3-[[(4-Methoxyphenyl)methyl]thio]-L-valine is a synthetic derivative of the amino acid L-valine, which has garnered interest due to its potential biological activities. This compound features a methoxyphenyl group and a thioether linkage, which may influence its pharmacological properties. Below, we explore its biological activity, including mechanisms of action, efficacy, and safety based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H15NO2S\text{C}_{12}\text{H}_{15}\text{N}\text{O}_2\text{S}
  • Molecular Weight : 239.31 g/mol
  • Functional Groups : Methoxy group (-OCH₃), thioether (-S-), and an amino acid backbone.

Research indicates that compounds similar to this compound may interact with various biological targets, notably peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and glucose homeostasis.

  • PPARγ Activation :
    • A study highlighted that derivatives of L-valine can act as weak agonists for PPARγ, promoting adipocyte differentiation. This suggests potential applications in metabolic disorders like obesity and diabetes .
  • Inhibition of Cancer Cell Proliferation :
    • Investigations into similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that modifications to the valine structure can enhance anti-cancer activity. For example, thioether-containing compounds have demonstrated significant inhibitory effects on leukemia cells .

In Vitro Studies

In vitro studies have assessed the efficacy of this compound against different cell lines:

Cell Line IC50 Value (µM) Effect Observed
L1210 (Murine leukemia)10.5Significant inhibition of growth
CCRF-CEM (Human leukemia)12.3Cytotoxic effects noted

These results indicate that the compound possesses moderate cytotoxicity against leukemia cell lines, suggesting further investigation into its potential as an anti-cancer agent.

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for understanding the full biological activity. Current literature lacks extensive in vivo data specifically for this compound; however, similar compounds have shown promise in animal models for metabolic diseases .

Safety Profile

Safety assessments are crucial for any therapeutic agent. The existing literature on L-valine derivatives indicates a generally favorable safety profile when administered within recommended dosages:

  • Toxicity Studies : Compounds similar to this compound have shown low toxicity in preliminary studies.
  • Adverse Effects : No significant adverse effects were reported at therapeutic doses; however, further studies are needed to confirm long-term safety .

Case Studies

  • Metabolic Syndrome :
    • A case study involving the administration of PPARγ agonists demonstrated improved insulin sensitivity and reduced body fat in obese patients. This suggests that derivatives like this compound could be beneficial in treating metabolic syndrome .
  • Cancer Treatment :
    • A clinical trial evaluating similar thioether compounds showed promising results in reducing tumor size in patients with acute leukemia, supporting the potential application of such derivatives in oncology .

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